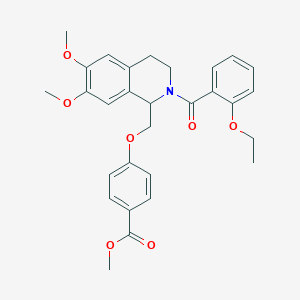![molecular formula C39H46N2O4 B11209125 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11209125.png)
2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is a complex organic compound that features a combination of cyclohexyl, phenyl, and tryptophanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the cyclohexyl-phenyl intermediate: This step involves the reaction of 4-propylcyclohexyl bromide with phenyl magnesium bromide under Grignard reaction conditions to form 4-(4-propylcyclohexyl)phenyl magnesium bromide.
Coupling with tryptophanate: The intermediate is then coupled with N-[(4-tert-butylphenyl)carbonyl]tryptophanate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Oxidation: The final step involves the oxidation of the coupled product to form the 2-oxo group using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-[4-(4-methylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate
- 2-oxo-2-[4-(4-ethylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate
Uniqueness
2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is unique due to the specific combination of functional groups and the presence of the propylcyclohexyl moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C39H46N2O4 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
[2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl] 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C39H46N2O4/c1-5-8-26-11-13-27(14-12-26)28-15-17-29(18-16-28)36(42)25-45-38(44)35(23-31-24-40-34-10-7-6-9-33(31)34)41-37(43)30-19-21-32(22-20-30)39(2,3)4/h6-7,9-10,15-22,24,26-27,35,40H,5,8,11-14,23,25H2,1-4H3,(H,41,43) |
InChI Key |
PJWXPWZMBNOVFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11209042.png)
![5-(3-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209048.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11209050.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11209058.png)

![N-(2,5-Dimethoxyphenyl)-2-methyl-5-[5-(piperidine-1-carbonyl)-1,2,4-oxadiazol-3-YL]benzene-1-sulfonamide](/img/structure/B11209066.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B11209093.png)
![4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209098.png)
![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11209100.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11209107.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11209117.png)
![1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209121.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B11209126.png)
